2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide
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Overview
Description
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide is a complex organic compound that features a benzofuran ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects.
Industry: It might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological processes. The exact pathways involved would depend on the specific application being investigated.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(4,6-dimethylbenzofuran-3-yl)acetic acid
- (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime
Uniqueness
What sets 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide apart is its unique combination of a benzofuran ring and a pyrimidine ring, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C24H24N4O4S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C24H24N4O4S/c1-14-9-15(2)23-18(13-32-21(23)10-14)12-22(29)27-19-5-7-20(8-6-19)33(30,31)28-24-25-16(3)11-17(4)26-24/h5-11,13H,12H2,1-4H3,(H,27,29)(H,25,26,28) |
InChI Key |
PSKKBVUXFHCYPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C |
Origin of Product |
United States |
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